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molecular formula C16H16O4 B8732601 Methyl 2',6-dimethoxybiphenyl-2-carboxylate CAS No. 35394-27-5

Methyl 2',6-dimethoxybiphenyl-2-carboxylate

Cat. No. B8732601
M. Wt: 272.29 g/mol
InChI Key: GWTXRZASVFJIMA-UHFFFAOYSA-N
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Patent
US06277843B1

Procedure details

Using the procedure outlined in Step A of Example 18, 201.7 mg (0.69 mmol) of methyl-2-iodo-3-methoxy-benzoate and 125.9 mg (0.82 mmol) of 2-methoxy-phenylboronic acid gave after 27 hours of reflux a quantitative yield of the title substance.
Quantity
201.7 mg
Type
reactant
Reaction Step One
Quantity
125.9 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1I.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O>>[CH3:1][O:2][C:3]([C:4]1[C:5]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[O:15][CH3:14])=[C:6]([O:10][CH3:11])[CH:7]=[CH:8][CH:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
201.7 mg
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)OC)I)=O
Step Two
Name
Quantity
125.9 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave after 27 hours
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
of reflux a quantitative yield of the title substance

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC=CC(=C1C1=C(C=CC=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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